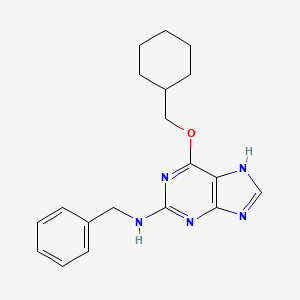![molecular formula C10H14N2O2S2 B12908735 N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide CAS No. 87149-81-3](/img/structure/B12908735.png)
N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a dithiane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the dithiane group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The dithiane group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dithiane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dithiane group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide
- N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)propionamide
- N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)butyramide
Uniqueness
N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the isoxazole ring and the dithiane moiety allows for versatile applications in various fields of research.
Propriétés
Numéro CAS |
87149-81-3 |
|---|---|
Formule moléculaire |
C10H14N2O2S2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
N-[3-(1,3-dithian-2-ylmethyl)-1,2-oxazol-4-yl]acetamide |
InChI |
InChI=1S/C10H14N2O2S2/c1-7(13)11-9-6-14-12-8(9)5-10-15-3-2-4-16-10/h6,10H,2-5H2,1H3,(H,11,13) |
Clé InChI |
BPLFSRFWSWLVAB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CON=C1CC2SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12908666.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)

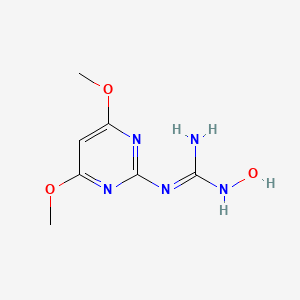

![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)

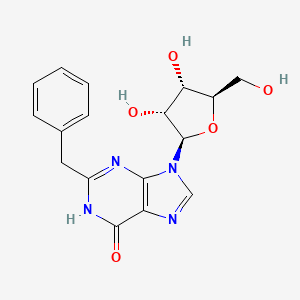
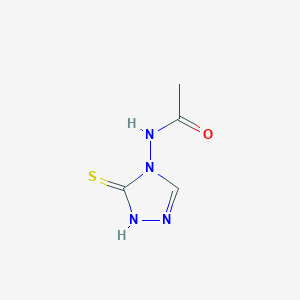
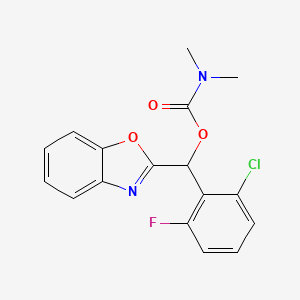
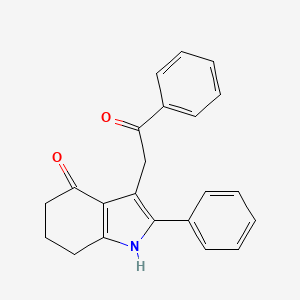
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)

